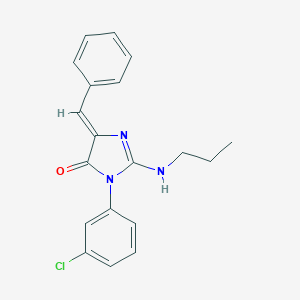

(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one, also known as CLP290, is a small molecule drug that has been the subject of extensive scientific research due to its potential therapeutic applications. CLP290 is a specific activator of the protein TRPC6, which is involved in a variety of physiological processes, including the regulation of blood pressure, kidney function, and the development of the nervous system.

Mécanisme D'action

The mechanism of action of (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one involves its activation of the TRPC6 protein, which is a member of the transient receptor potential (TRP) ion channel family. TRPC6 is involved in a variety of physiological processes, including the regulation of calcium signaling and the development of the nervous system. (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one specifically activates TRPC6 by binding to a specific site on the protein, leading to an increase in calcium influx into cells and subsequent downstream signaling events.

Biochemical and Physiological Effects:

(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These include the enhancement of axon regeneration in the central nervous system, the reduction of blood pressure and improvement of cardiac function, and the improvement of kidney function and reduction of proteinuria in animal models of kidney disease. (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one has also been shown to have anti-inflammatory effects in vitro, suggesting that it could have potential therapeutic applications in inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one for lab experiments is that it is a small molecule drug that can be easily synthesized and purified. This makes it an attractive candidate for drug development and testing. However, one limitation of (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one is that it is a specific activator of TRPC6, meaning that its effects are limited to cells and tissues that express this protein. This could limit its potential therapeutic applications in some cases.

Orientations Futures

There are several future directions for research on (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one. One area of interest is the development of more potent and selective TRPC6 activators that could have broader therapeutic applications. Another area of interest is the investigation of the role of TRPC6 in other physiological processes, such as cancer progression and immune function. Finally, the development of (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one analogs with improved pharmacokinetic properties could lead to the development of a clinically viable drug for the treatment of various diseases.

Méthodes De Synthèse

(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one can be synthesized through a multi-step process involving the condensation of 3-chlorobenzaldehyde with propylamine to form 3-(3-chlorophenyl)propylamine. This intermediate is then reacted with 2-benzylidene-2-imidazolidinone to form (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one. The synthesis of (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one has been optimized in recent years, resulting in high yields and purity.

Applications De Recherche Scientifique

(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one has been extensively studied for its potential therapeutic applications in a variety of fields. In neuroscience, (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one has been shown to enhance the regeneration of axons in the central nervous system, which could have implications for the treatment of spinal cord injuries and other neurological disorders. In cardiology, (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one has been shown to reduce blood pressure and improve cardiac function in animal models, suggesting that it could be a promising treatment for hypertension and heart failure. In renal physiology, (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one has been shown to improve kidney function and reduce proteinuria in animal models of kidney disease.

Propriétés

Formule moléculaire |

C19H18ClN3O |

|---|---|

Poids moléculaire |

339.8 g/mol |

Nom IUPAC |

(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(propylamino)imidazol-4-one |

InChI |

InChI=1S/C19H18ClN3O/c1-2-11-21-19-22-17(12-14-7-4-3-5-8-14)18(24)23(19)16-10-6-9-15(20)13-16/h3-10,12-13H,2,11H2,1H3,(H,21,22)/b17-12- |

Clé InChI |

DSNDTMVLIOLRCE-ATVHPVEESA-N |

SMILES isomérique |

CCCNC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |

SMILES |

CCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |

SMILES canonique |

CCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)

![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)

![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)

![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)

![2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295858.png)

![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295859.png)

![6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295860.png)

![5-imino-2-propyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295861.png)

![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295862.png)

![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295864.png)

![5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295865.png)

![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)

![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)

![6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295870.png)